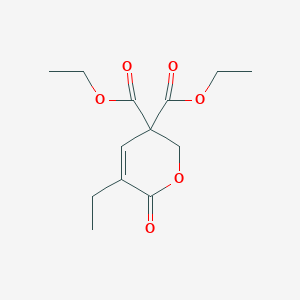
2-Cyclopentyl-1,3,2-benzodioxaborole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopentyl-1,3,2-benzodioxaborole is an organoboron compound with the molecular formula C11H13BO2 It is characterized by a benzodioxaborole core structure substituted with a cyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentyl-1,3,2-benzodioxaborole typically involves the reaction of cyclopentylboronic acid with catechol under dehydrating conditions. The reaction is often carried out in the presence of a dehydrating agent such as toluene, and the mixture is heated to facilitate the formation of the benzodioxaborole ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopentyl-1,3,2-benzodioxaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert it into boron-containing alcohols or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under mild conditions.
Major Products: The major products formed from these reactions include boronic acids, borate esters, alcohols, and substituted benzodioxaboroles.
Scientific Research Applications
2-Cyclopentyl-1,3,2-benzodioxaborole has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis.
Biology: The compound is explored for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Research is ongoing to investigate its role in drug development, particularly in designing boron-containing pharmaceuticals.
Industry: It finds applications in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which 2-Cyclopentyl-1,3,2-benzodioxaborole exerts its effects involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura coupling, the boron atom facilitates the transmetalation step, where it transfers an organic group to a palladium catalyst. In biological systems, the boron atom can interact with biomolecules, potentially disrupting cellular processes or enhancing therapeutic effects.
Comparison with Similar Compounds
- 2-Phenyl-1,3,2-benzodioxaborole
- 2-Methyl-1,3,2-benzodioxaborole
- 2-Octyl-1,3,2-benzodioxaborole
Comparison: 2-Cyclopentyl-1,3,2-benzodioxaborole is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This makes it more suitable for specific applications, such as in sterically demanding catalytic reactions or in the design of boron-containing drugs with enhanced stability and bioavailability.
Properties
CAS No. |
32999-14-7 |
|---|---|
Molecular Formula |
C11H13BO2 |
Molecular Weight |
188.03 g/mol |
IUPAC Name |
2-cyclopentyl-1,3,2-benzodioxaborole |
InChI |
InChI=1S/C11H13BO2/c1-2-6-9(5-1)12-13-10-7-3-4-8-11(10)14-12/h3-4,7-9H,1-2,5-6H2 |
InChI Key |
ZGSKXTVUXICLKU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC2=CC=CC=C2O1)C3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(11-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate](/img/structure/B14679874.png)






